2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide
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Overview
Description
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an oxoimidazolidinyl moiety, and a phenylpropylacetamide segment, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxoimidazolidinyl moiety: This step involves the reaction of a chlorophenyl derivative with an appropriate amine under controlled conditions to form the oxoimidazolidinyl ring.
Attachment of the phenylpropyl group: The phenylpropyl group is introduced through a nucleophilic substitution reaction, where the oxoimidazolidinyl intermediate reacts with a phenylpropyl halide.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced amines, and substituted phenyl derivatives.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- Palladium(II) acetate
- 1D open-framework metal phosphate compounds
Uniqueness
Compared to similar compounds, 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide stands out due to its unique structural features and diverse range of applications. Its combination of a chlorophenyl group, oxoimidazolidinyl moiety, and phenylpropylacetamide segment provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-17-9-4-10-18(14-17)24-13-12-23(20(24)26)15-19(25)22-11-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-10,14H,5,8,11-13,15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYQCOJJKLRRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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